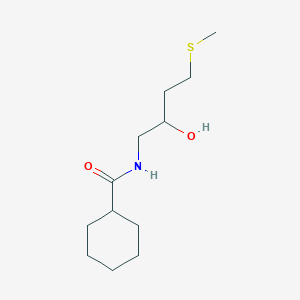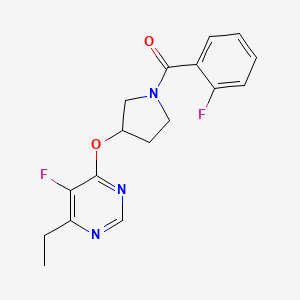
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a fluoropyrimidine group and a fluorophenyl methanone group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has shown that compounds with similar structural motifs, such as boric acid ester intermediates with benzene rings, can be synthesized through substitution reactions. These compounds' structures are typically confirmed by various spectroscopic methods, including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures can also be studied through density functional theory (DFT) to predict their physical and chemical properties. These methods provide a foundation for the synthesis and analysis of complex organic compounds, including (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone, and their potential applications in drug development and materials science (Huang et al., 2021).
Medicinal Chemistry and Drug Design
Compounds with pyrimidine and pyrrolidine functionalities have been explored for their potential therapeutic applications. For instance, novel derivatives have been synthesized as sodium channel blockers and anticonvulsant agents. Such studies highlight the importance of structural modifications in enhancing biological activity and specificity, which could be relevant for designing drugs based on the (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone scaffold (Malik & Khan, 2014).
Anticancer and Antimicrobial Applications
Research into structurally related compounds has also indicated potential anticancer and antimicrobial applications. For example, compounds synthesized for anticancer evaluation have shown promising results in preliminary studies. Such research underscores the potential of complex organic molecules, including (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone, in developing new therapeutic agents for cancer treatment (Gouhar & Raafat, 2015).
Wirkmechanismus
Pharmacokinetics
Pyrrolidine is a five-membered ring containing nitrogen and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVXELLQLIOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

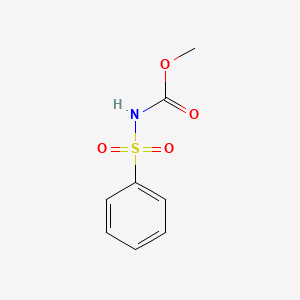
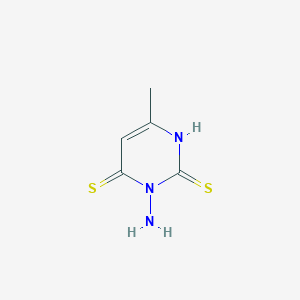
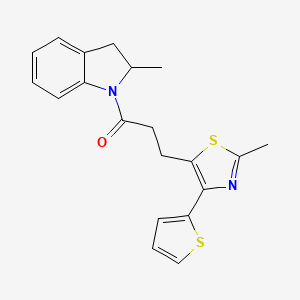
![(Z)-3-[[4-(4-Butan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide](/img/structure/B2957340.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)
amine](/img/structure/B2957344.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2957345.png)
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2957349.png)
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)
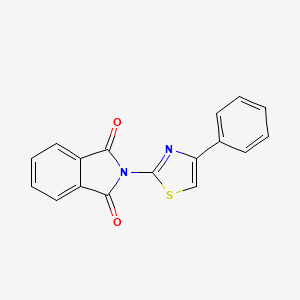
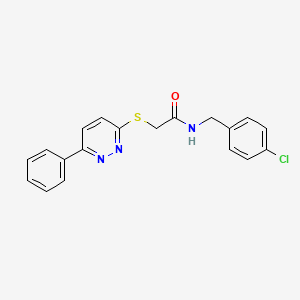
![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)
